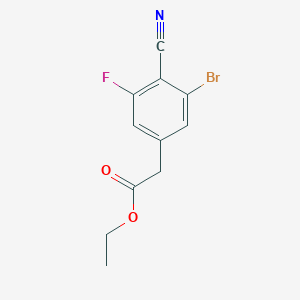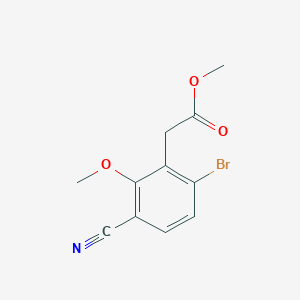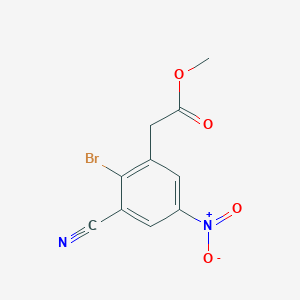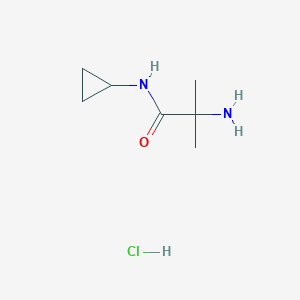
1-cyclopentyl-1H-imidazole-2-thiol
Vue d'ensemble
Description
1-cyclopentyl-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C8H12N2S and its molecular weight is 168.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Agents antimicrobiens et antifongiques
Les dérivés de l'imidazole, y compris le 1-cyclopentyl-1H-imidazole-2-thiol, ont été explorés pour leur potentiel en tant qu'agents antimicrobiens et antifongiques. La présence du cycle imidazole est connue pour contribuer à l'inhibition de la croissance microbienne, ce qui rend ces composés précieux dans le développement de nouveaux médicaments thérapeutiques .
Agriculture : Fongicides et pesticides
Dans le secteur agricole, les composés de l'imidazole sont utilisés comme fongicides et pesticides. Leur capacité à perturber les voies biologiques des ravageurs et des champignons peut protéger les cultures et augmenter la productivité agricole .
Science des matériaux : Inhibiteurs de corrosion
Le groupe thiol dans le this compound peut se lier aux surfaces métalliques, formant une couche protectrice qui inhibe la corrosion. Cette application est particulièrement utile pour la protection des métaux utilisés dans les milieux industriels .
Science environnementale : Détoxication des métaux lourds
Les imidazoles contenant des thiols sont étudiés pour leur capacité à chélater les métaux lourds, aidant à la détoxication et à l'élimination de ces polluants de l'environnement. Ceci est crucial pour maintenir l'équilibre écologique et prévenir les intoxications par les métaux lourds .
Biochimie : Inhibition enzymatique
En biochimie, le this compound peut agir comme un inhibiteur enzymatique, régulant les processus biologiques en interférant avec l'activité enzymatique. Cette propriété est importante pour comprendre les mécanismes cellulaires et concevoir des médicaments qui ciblent des enzymes spécifiques .
Pharmacologie : Développement de médicaments
Le motif structural de l'imidazole est présent dans de nombreuses molécules pharmacologiquement actives. Le this compound pourrait servir de précurseur ou de partie active dans la synthèse de médicaments ayant divers effets thérapeutiques, tels que des propriétés anticancéreuses, antivirales et anti-inflammatoires .
Mécanisme D'action
Imidazole compounds are known to interact with various targets in the body, and their effects can vary widely depending on the specific compound and its structure . They can exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, and anti-HIV properties .
The pharmacokinetics of imidazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the specific structure of the compound, the route of administration, and individual patient characteristics .
The action of imidazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound .
Analyse Biochimique
Biochemical Properties
1-Cyclopentyl-1H-imidazole-2-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, potentially affecting their activity. The nature of these interactions often involves the formation of disulfide bonds or other covalent modifications, which can alter the enzyme’s function and stability .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins by interacting with their thiol groups, leading to changes in downstream signaling events. Additionally, it can affect gene expression by altering the redox state of transcription factors, thereby influencing their DNA-binding activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with thiol-containing enzymes can result in the formation of mixed disulfides, which can inhibit enzyme activity. Additionally, this compound can induce changes in gene expression by modulating the redox state of transcription factors .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations. Over time, this compound may undergo oxidation, leading to the formation of disulfides or other oxidative products. These changes can affect its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular redox balance and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activity and cellular signaling. At high doses, it can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the cellular redox system. For example, it can be metabolized by thiol-containing enzymes, leading to the formation of disulfides or other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, and it may accumulate in certain cellular compartments. Its localization and accumulation can affect its activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and redox balance. These localization patterns are crucial for understanding its activity and effects within the cell .
Propriétés
IUPAC Name |
3-cyclopentyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c11-8-9-5-6-10(8)7-3-1-2-4-7/h5-7H,1-4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDALIJNEOCIQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Methoxybenzyl)amino]cyclobutanol hydrochloride](/img/structure/B1486292.png)
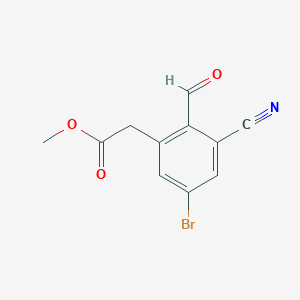

![[4-(3-Pyridinyl)-2-pyrimidinyl]methanamine trihydrochloride](/img/structure/B1486301.png)

![3-[(Cyclopropylmethyl)(ethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486305.png)


